3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

Purity specification Procurement quality Positional isomer comparison

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1483771-46-5, MF C12H10BrNO3, MW 296.12 g/mol) is a trisubstituted isoxazole-4-carboxylic acid derivative bearing a 2-bromophenyl group at position 3, an ethyl substituent at position 5, and a free carboxylic acid at position 4. The compound belongs to the 3-aryl-5-alkylisoxazole-4-carboxylic acid subclass, a scaffold recognized in medicinal chemistry for protein tyrosine phosphatase 1B (PTP1B) inhibition and in agrochemical research for endoparasite control.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
Cat. No. B13649077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC=CC=C2Br)C(=O)O
InChIInChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16)
InChIKeySOPDWZDHHDCLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid – Procurement-Ready Isoxazole Building Block with Ortho-Bromine Differentiation


3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1483771-46-5, MF C12H10BrNO3, MW 296.12 g/mol) is a trisubstituted isoxazole-4-carboxylic acid derivative bearing a 2-bromophenyl group at position 3, an ethyl substituent at position 5, and a free carboxylic acid at position 4 [1]. The compound belongs to the 3-aryl-5-alkylisoxazole-4-carboxylic acid subclass, a scaffold recognized in medicinal chemistry for protein tyrosine phosphatase 1B (PTP1B) inhibition and in agrochemical research for endoparasite control [2][3]. Its ortho-bromine substitution pattern distinguishes it from the more commonly catalogued para- and meta-bromo positional isomers, introducing steric constraints and unique metal-catalyzed cross-coupling reactivity not available with the para-substituted analog [4][5].

Why 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Cannot Be Casually Substituted by Its Positional Isomers


Substituting 3-(2-bromophenyl)-5-ethylisoxazole-4-carboxylic acid with its para-bromo (CAS 1463808-08-3) or meta-bromo (CAS 1408678-55-6) positional isomer, or with the 5-methyl analog (CAS 92545-84-1), introduces measurable differences in molecular geometry, synthetic accessibility, commercial purity grades, and physicochemical properties that directly impact downstream experimental reproducibility and derivatization outcomes [1][2]. While all three positional isomers share identical molecular formula (C12H10BrNO3) and molecular weight (296.12 g/mol), the ortho-bromine substituent sterically restricts phenyl ring rotation, altering the accessible conformational ensemble relative to the para isomer [3]. Furthermore, literature on isoxazole SAR consistently demonstrates that ortho-substituted phenylisoxazoles exhibit higher antimicrobial and analgesic potency than their para-substituted counterparts, making blind substitution a risk to biological assay continuity [4]. The quantitative dimensions that follow establish precisely where and by how much this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Versus Closest Analogs


Commercial Purity: 98% (Target) vs. 95% (Para-Bromo Isomer) – A 3-Percentage-Point Advantage for Stoichiometry-Sensitive Applications

The target compound is commercially available at a minimum purity specification of 98% (Leyan, product 1359503), whereas the direct positional isomer 3-(4-bromophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1463808-08-3) is supplied at 95% purity from the same vendor (Leyan, product 2019272) . This 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% for the ortho-bromo target versus ≤5% for the para-bromo comparator—a 2.5-fold difference in allowable impurities that becomes critical in stoichiometry-sensitive coupling reactions (e.g., amide bond formation, esterification) where excess reagent calculations depend on accurate active content .

Purity specification Procurement quality Positional isomer comparison Stoichiometric precision

Lipophilicity and Conformational Flexibility vs. 5-Methyl Analog: XLogP3 = 3.1 vs. 2.6 (Δ = +0.5 log Units) with +1 Additional Rotatable Bond

Compared to the 5-methyl analog 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 92545-84-1, PubChem CID 64157175), the target compound's 5-ethyl substituent increases computed lipophilicity by +0.5 log units (XLogP3: 3.1 vs. 2.6) and adds one additional rotatable bond (3 vs. 2), as computed by PubChem's XLogP3 3.0 algorithm [1][2]. The elevated logP enhances predicted membrane permeability according to Lipinski's framework, while the additional rotatable bond at the 5-position provides greater conformational flexibility for induced-fit binding interactions without violating the Rule of 5 (rotatable bonds ≤10) [1].

Lipophilicity XLogP3 Rotatable bonds Membrane permeability Drug-likeness

Ortho-Bromine Steric Constraint Alters Conformational Landscape Relative to Para-Bromo Isomer – Literature Precedent for Superior Biological Activity of Ortho-Substituted Phenylisoxazoles

The ortho-bromine atom on the 2-bromophenyl ring of the target compound introduces steric hindrance that restricts rotation about the C3–Cphenyl bond, populating a narrower conformational ensemble than the freely rotating para-bromo isomer [1]. This conformational restriction is functionally significant: a published SAR study on substituted isoxazole derivatives demonstrated that ortho- and meta-substituted phenylisoxazoles consistently exhibited higher antimicrobial and analgesic activity than their para-substituted counterparts, with the authors concluding that 'ortho and meta position has shown highest activity than para' [2]. While direct IC50 data for this specific compound are not yet published, the class-level SAR provides strong, reproducible precedent that the ortho-bromine substitution pattern yields differentiated biological performance relative to the para-bromo isomer available under CAS 1463808-08-3 [2].

Ortho-substituent effect Conformational restriction Bioisosterism Antimicrobial SAR Phenyl ring dihedral angle

Validated Isoxazole-4-Carboxylic Acid Pharmacophore: PTP1B Inhibition with >20-Fold Selectivity Over TCPTP – Scaffold Privilege for the Target Compound Class

The isoxazole-4-carboxylic acid scaffold, of which the target compound is a direct structural member, has been crystallographically validated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor pharmacophore by Zhao et al. (2004) [1]. In this study, structure-based optimization yielded inhibitors with >20-fold selectivity over the highly homologous T-cell PTPase (TCPTP), a critical selectivity threshold for avoiding off-target immunosuppressive effects [1]. The carboxylic acid at position 4 was shown by X-ray crystallography to engage the catalytic phosphate-binding loop of PTP1B, while the 3-aryl and 5-alkyl substituents occupied adjacent hydrophobic pockets [1][2]. The target compound's unique combination of ortho-bromophenyl (position 3) and ethyl (position 5) substituents represents a distinct vector combination within this validated pharmacophore, offering differentiated steric and electronic occupancy of the enzyme's secondary binding site compared to previously disclosed analogs in the same series [1].

PTP1B inhibitor Type 2 diabetes Selectivity Isoxazole-4-carboxylic acid pharmacophore TCPTP selectivity

Synthetic Accessibility via High-Regioselectivity Methodology: CN Patent CN-103539753-A Enables Efficient 3-Substituted-4-Isoxazole Carboxylic Acid Preparation

A dedicated synthetic methodology for high-purity, high-regioselectivity 3-substituted-4-isoxazole carboxylic acids is disclosed in Chinese patent CN-103539753-A (granted 2014) [1]. The patented method addresses the long-standing problem of isomeric mixtures that plague conventional isoxazole syntheses, delivering the target 3-substituted regioisomer without contamination from the 5-substituted isomer [1]. The process uses 3-substituted-3-oxopropionate as starting material, undergoes cyclization with hydroxylamine hydrochloride under alkaline aqueous conditions, and proceeds through acetalization and lactone hydrolysis–recyclization to afford the 3-substituted-4-isoxazole carboxylic acid in high yield [1]. This regiospecific route is directly applicable to the target compound (where the 3-substituent is 2-bromophenyl), providing a demonstrated scalable path that avoids the isomer separation challenges inherent to alternative synthetic approaches [1].

Regioselective synthesis 3-substituted-4-isoxazole carboxylic acid Scalable preparation Isomer-free product

Optimal Application Scenarios for 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Based on Quantitative Evidence


PTP1B Inhibitor Lead Optimization with Ortho-Bromophenyl Vector Exploration

For medicinal chemistry teams pursuing PTP1B inhibitors for type 2 diabetes, this compound provides an unexplored ortho-bromophenyl/5-ethyl substitution pattern within the crystallographically validated isoxazole-4-carboxylic acid pharmacophore (>20-fold selectivity over TCPTP achievable) [1]. The 98% commercial purity ensures accurate SAR interpretation, while the ortho-bromine simultaneously serves as a heavy atom for X-ray phasing and a synthetic handle for late-stage Suzuki diversification [2].

Suzuki Cross-Coupling Diversification Library Synthesis

The ortho-bromine atom constitutes a reactive site for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling systematic aryl/heteroaryl introduction at the 2-position of the pendant phenyl ring [1]. The 4-carboxylic acid can be concurrently protected as an ester or coupled as an amide, allowing two-directional diversification from a single intermediate. The 98% purity specification reduces palladium catalyst poisoning by sulfur-containing or coordinating impurities, improving coupling conversion reproducibility across library plates .

Endoparasiticide Intermediate in Veterinary Drug Discovery

The 3-aryl-5-alkylisoxazole-4-carboxylic acid subclass is explicitly claimed in patent AU 38776/1993 for endoparasite control [1]. The target compound's higher XLogP3 (3.1) relative to the 5-methyl analog (XLogP3 2.6) may enhance trans-cuticular absorption in target parasites, a critical parameter for topical endoparasiticides . The scalable, regioisomer-free synthetic route (CN-103539753-A) supports the transition from discovery-scale synthesis to preclinical candidate supply [2].

Agrochemical Fungicide Intermediate Development

Isoxazole-4-carboxylic acids are established intermediates in fungicide development programs [1]. The ortho-bromine substitution provides a site for further functionalization via metal-catalyzed cross-coupling, enabling the introduction of fungicidally active arylamine or heterocyclic motifs . The 3-percentage-point purity advantage over the para-bromo isomer (98% vs. 95%) ensures more predictable reaction stoichiometry in process chemistry scale-up, reducing the cost of excess reagent compensation [2].

Quote Request

Request a Quote for 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.